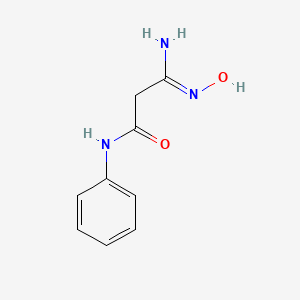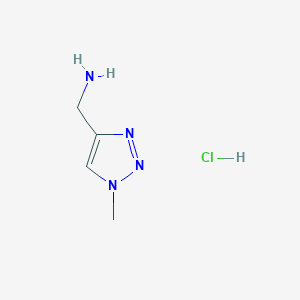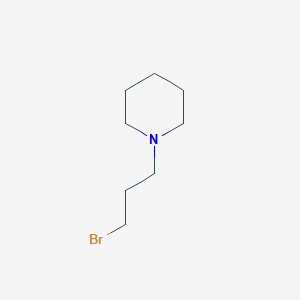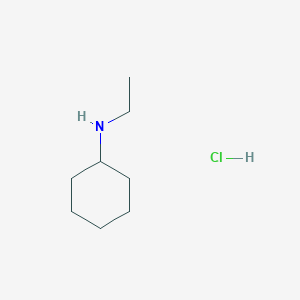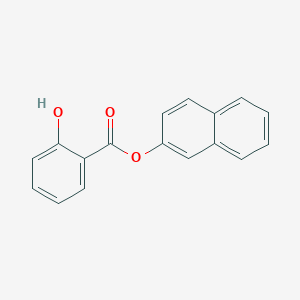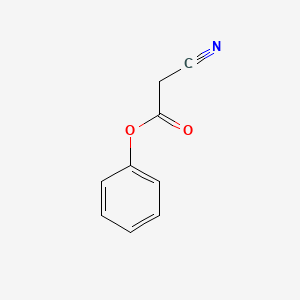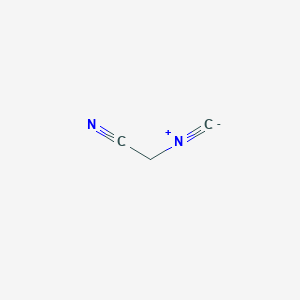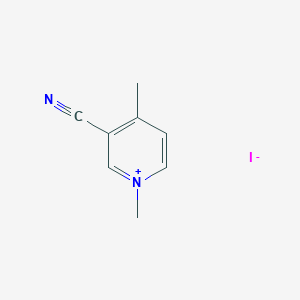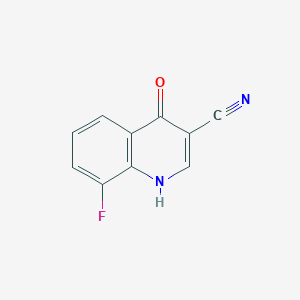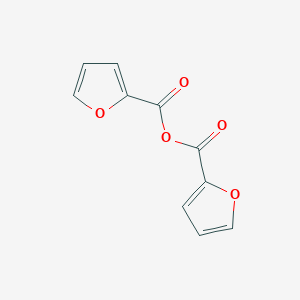
2-Furancarboxylic acid, anhydride
Descripción general
Descripción
2-Furancarboxylic acid, anhydride, also known as furan-2,5-dicarboxylic acid anhydride, is an organic compound derived from furan. It is a versatile chemical used in various industrial and scientific applications due to its unique chemical properties. The compound is characterized by its furan ring structure, which is a five-membered aromatic ring containing one oxygen atom.
Mecanismo De Acción
Target of Action
Furan derivatives, including 2-furancarboxylic acid, are known to be important platform chemicals in biomass conversions .
Biochemical Pathways
2-Furancarboxylic acid and its anhydride are produced from furfural and 5-hydroxymethylfurfural, which are important platform chemicals in biomass conversions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-furancarboxylic acid, anhydride typically involves the dehydration of 2-furancarboxylic acid. This can be achieved through various methods, including thermal dehydration and the use of dehydrating agents such as acetic anhydride. The reaction conditions often require elevated temperatures and may involve catalysts to improve yield and efficiency.
Industrial Production Methods: Industrial production of this compound often involves the catalytic oxidation of furfural, a biomass-derived compound. This process can be carried out using various catalysts, including metal oxides and supported noble metals, under controlled temperature and pressure conditions to optimize the yield of the desired anhydride.
Análisis De Reacciones Químicas
Types of Reactions: 2-Furancarboxylic acid, anhydride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,5-furandicarboxylic acid.
Reduction: Reduction reactions can convert the anhydride to its corresponding alcohol derivatives.
Substitution: The furan ring can undergo electrophilic and nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products:
Oxidation: 2,5-Furandicarboxylic acid.
Reduction: Alcohol derivatives of the furan ring.
Substitution: Various substituted furan derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Furancarboxylic acid, anhydride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of polymers and other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of bio-based polymers, resins, and other materials due to its renewable origin and environmentally friendly properties.
Comparación Con Compuestos Similares
Furfural: A precursor to 2-furancarboxylic acid, anhydride, used in the production of furan-based chemicals.
2,5-Furandicarboxylic Acid: A related compound used in the synthesis of bio-based polymers.
5-Hydroxymethylfurfural: Another furan derivative with applications in the production of renewable chemicals.
Uniqueness: this compound is unique due to its anhydride functionality, which imparts distinct reactivity compared to its related compounds. This makes it particularly valuable in the synthesis of polymers and other materials where specific chemical transformations are required.
Propiedades
IUPAC Name |
furan-2-carbonyl furan-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O5/c11-9(7-3-1-5-13-7)15-10(12)8-4-2-6-14-8/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCENQZYGMHVBJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340493 | |
| Record name | 2-Furyl anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615-08-7 | |
| Record name | 2-Furyl anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | furan-2-carbonyl furan-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy-](/img/structure/B3054585.png)

